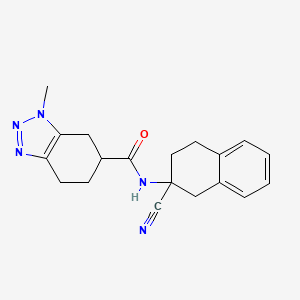

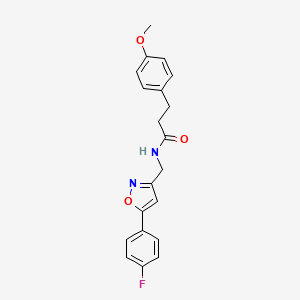

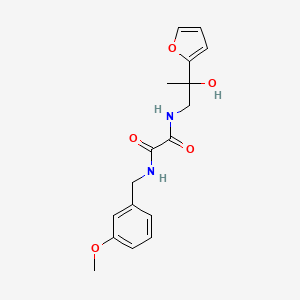

Orientin-2''-O-p-trans-coumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'Orientin-2''-O-p-trans-coumarate peut être synthétisé par diverses réactions chimiques impliquant le couplage de l'orientine avec l'acide p-coumarique. La synthèse implique généralement l'utilisation de catalyseurs et de conditions de réaction spécifiques pour garantir la formation réussie du composé.

Méthodes de Production Industrielle : La production industrielle de l'this compound implique l'extraction du composé à partir de graines de fenugrec. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : L'Orientin-2''-O-p-trans-coumarate subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la structure flavonoïde.

Réactifs et Conditions Communs:

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs et des solvants spécifiques.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut entraîner la formation de dérivés flavonoïdes réduits .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique:

Chimie : Utilisé comme composé modèle pour l'étude de la chimie et des réactions des flavonoïdes.

Biologie : Investigué pour ses propriétés antioxydantes et son potentiel à protéger les cellules du stress oxydatif.

Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de formulations d'antioxydants naturels pour les produits alimentaires et cosmétiques

5. Mécanisme d'Action

Le mécanisme d'action de l'this compound implique sa capacité à piéger les radicaux libres et à réduire le stress oxydatif. Le composé interagit avec diverses cibles moléculaires, notamment les enzymes et les voies de signalisation, pour exercer ses effets antioxydants. Il module également l'expression des gènes impliqués dans la réponse au stress oxydatif et l'inflammation .

Composés Similaires:

Orientin : Un flavonoïde similaire à l'this compound, mais sans la partie acide p-coumarique.

Vitexin : Un autre flavonoïde avec une structure similaire mais des groupes fonctionnels différents.

Isovitexin : Un isomère structurel de la vitexine avec des propriétés similaires.

Unicité : L'this compound est unique en raison de la présence de la partie acide p-coumarique, qui améliore ses propriétés antioxydantes par rapport aux autres flavonoïdes similaires. Cette caractéristique structurale contribue à sa plus grande puissance et à son éventail plus large d'activités biologiques .

Applications De Recherche Scientifique

Orientin-2’'-O-p-trans-coumarate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products

Mécanisme D'action

The mechanism of action of Orientin-2’'-O-p-trans-coumarate involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with various molecular targets, including enzymes and signaling pathways, to exert its antioxidant effects. It also modulates the expression of genes involved in oxidative stress response and inflammation .

Comparaison Avec Des Composés Similaires

Orientin: A flavonoid similar to Orientin-2’'-O-p-trans-coumarate but without the p-coumaric acid moiety.

Vitexin: Another flavonoid with a similar structure but different functional groups.

Isovitexin: A structural isomer of vitexin with similar properties.

Uniqueness: Orientin-2’'-O-p-trans-coumarate is unique due to the presence of the p-coumaric acid moiety, which enhances its antioxidant properties compared to other similar flavonoids. This structural feature contributes to its higher potency and broader range of biological activities .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-HJBGGDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)

![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)

![methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2623170.png)

![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide](/img/structure/B2623176.png)

![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)